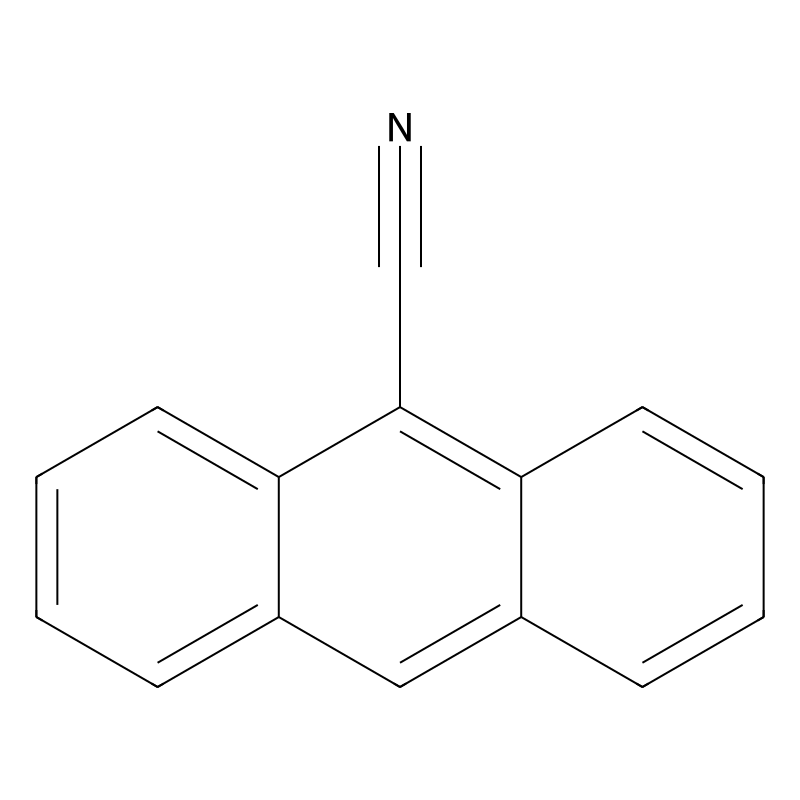

9-Anthracenecarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Probe for studying biomolecules:

-Anthracenecarbonitrile (9-ACN) possesses unique fluorescent properties, making it a valuable tool in studying the structure and function of biomolecules. It can be covalently attached to specific sites on proteins through its reactive nitrile group, functioning as a fluorescent probe. This allows researchers to monitor conformational changes, binding interactions, and enzymatic activity of the labeled biomolecule.

For example, researchers have successfully used 9-ACN to label the ATP-binding site of skeletal muscle myosin, enabling them to study the conformational changes associated with ATP hydrolysis []. Similarly, it has been employed to study the interaction of aloesin with plasma proteins [].

Electron acceptor in charge-transfer studies:

-Anthracenecarbonitrile exhibits electron-accepting properties, making it a useful tool in studying charge transfer processes. Researchers have utilized it to investigate the mechanism of charge separation within phenothiazine and phenoxazine molecules. In these studies, 9-ACN acts as an electron acceptor, facilitating the transfer of an electron from the excited phenothiazine or phenoxazine molecule.

These studies provide valuable insights into the photophysical properties of these molecules and their potential applications in areas like photodynamic therapy and organic electronics.

Derivatization agent for analytical chemistry:

Due to its reactivity towards hydroxyl groups, 9-ACN can be used as a derivatization agent in analytical chemistry. This involves forming a covalent bond between 9-ACN and the hydroxyl group of a target molecule, often resulting in a product with improved analytical properties.

For instance, researchers have employed 9-ACN for the derivatization of carnitine enantiomers, enabling their separation and analysis through high-performance liquid chromatography (HPLC) []. This approach enhances the sensitivity and selectivity of carnitine detection in biological samples.

9-Anthracenecarbonitrile, also known as 9-cyanoanthracene or anthracene-9-carbonitrile, is an organic compound with the molecular formula and a molecular weight of approximately 203.24 g/mol. Its structure features an anthracene backbone with a cyano group (-C≡N) attached to the ninth carbon atom. This compound is notable for its unique electronic properties and potential applications in various fields, including materials science and organic electronics .

The biological activity of 9-anthracenecarbonitrile has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit interesting biological properties, including antimicrobial and anticancer activities. The presence of the cyano group may contribute to its reactivity and potential as a bioactive agent.

Synthesis of 9-anthracenecarbonitrile can be achieved through several methods:

- Nitration of Anthracene: Anthracene can be nitrated to form nitro derivatives, which can then be reduced to yield the corresponding amine followed by cyanation.

- Direct Cyanation: Anthracene derivatives can be directly treated with cyanogen bromide or sodium cyanide under appropriate conditions to introduce the cyano group.

- Photochemical Methods: As noted earlier, photo

9-Anthracenecarbonitrile has several applications:

- Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Fluorescent Probes: The compound's fluorescence characteristics allow it to be used as a probe in biological imaging.

- Material Science: It serves as a precursor for various materials with specialized electronic properties.

Studies on the interactions of 9-anthracenecarbonitrile with other compounds reveal its potential for forming charge-transfer complexes. These interactions are significant in understanding its behavior in electronic applications and its role in photochemical processes. The ability to form exciplexes with other aromatic compounds enhances its utility in material science and photochemistry .

Several compounds share structural similarities with 9-anthracenecarbonitrile. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 9-Fluorenecarbonitrile | Contains a fluorene backbone | Exhibits different electronic properties due to fluorine substitution |

| 10-Anthracenecarbonitrile | Cyano group at the tenth position | Different reactivity patterns compared to the ninth position |

| Phenanthrene-9-carbonitrile | Phenanthrene structure with cyano group | Distinct photophysical properties due to phenanthrene framework |

These compounds differ primarily in their structural arrangements and functional groups, leading to variations in their chemical reactivity and physical properties. The unique placement of the cyano group in 9-anthracenecarbonitrile contributes significantly to its distinct electronic characteristics compared to these similar compounds.

Synthetic Routes and Methodologies

9-Anthracenecarbonitrile (9-cyanoanthracene) can be synthesized through several distinct methodologies, each with specific advantages depending on the desired scale, available starting materials, and required purity.

Electrophilic Cyanation Methods

One of the classical approaches to synthesize 9-anthracenecarbonitrile is through direct cyanation of anthracene. Electrochemical cyanation represents an efficient method that avoids the use of highly toxic cyanide reagents. In a documented procedure, anthracene undergoes electrochemical cyanation using tetraethylammonium cyanide in acetonitrile/ether solvent system at an anode potential of 2.0 V. The reaction proceeds as follows:

A solution containing anthracene (3 mmoles) and tetraethylammonium cyanide (38.5 mmoles) in acetonitrile and ether is electrolyzed for 0.6 hour. This process can yield not only 9-cyanoanthracene but also 9,10-dicyanoanthracene depending on reaction conditions. The crude product is purified through recrystallization from boiling benzene to remove impurities.

Friedel-Crafts cyanation provides another viable approach for introducing the cyano group onto the anthracene framework. This heterogeneous system employs cyanogen bromide and aluminum chloride as catalysts to achieve direct cyanation of reactive aromatic hydrocarbons including anthracene. The regioselectivity of this reaction typically favors substitution at the 9-position of anthracene due to its higher reactivity.

Transformation from Anthracene Derivatives

Another significant synthetic route involves the conversion of other 9-substituted anthracene derivatives into 9-anthracenecarbonitrile. For instance, 9-bromoanthracene can be transformed to 9-anthracenecarbonitrile through cyanation using copper(I) cyanide in DMF at elevated temperatures, following a nucleophilic aromatic substitution mechanism. This approach is particularly useful when starting from readily available 9-haloanthracenes.

Recent innovations in nitrile synthesis include the reductive cyanation of organic halides using CO₂ and NH₃ via nickel catalysis. This environmentally friendly approach avoids the use of toxic metal cyanides and instead employs carbon dioxide and ammonia as the cyanide source. The reaction scheme can be represented as:

R-Cl + CO₂ + NH₃ → R-CN + H₂O + HCl

This methodology, which employs tridentate phosphine ligand Triphos with nickel catalysts, has shown excellent functional group tolerance and can potentially be applied to anthracene systems.

Summary of Synthetic Methods

The table below summarizes the major synthetic approaches to 9-anthracenecarbonitrile:

Functionalization Strategies for Substituted Derivatives

9-Anthracenecarbonitrile serves as an excellent platform for further functionalization to create more complex derivatives with tailored properties for specific applications.

Bromination and Subsequent Transformations

Bromination represents one of the most versatile approaches for functionalization of anthracene systems. When 9,10-dibromoanthracene is treated with bromine in CCl₄ without a catalyst, 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene can be obtained in excellent yield (95%). This highly brominated intermediate can undergo base-induced elimination reactions to provide various substituted anthracenes.

For example, pyridine-induced elimination of the hexabromide affords 2,9,10-tribromoanthracene in 75% yield. This tribromide can then be transformed to trimethoxy compounds and trinitriles through copper-assisted nucleophilic substitution reactions. The strategic positioning of bromine atoms allows for regioselective functionalization of the anthracene core.

The transformation scheme can be represented as:

9,10-Dibromoanthracene → 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene → 2,9,10-tribromoanthracene → Trimethoxy/trinitrile derivatives

Nitration and Cyanation

Another important functionalization pathway involves the introduction of nitro groups followed by cyanation. The preparation of 2,7-dinitro-9,10-dicyanoanthracene from 2,7-dinitroanthracene-9,10-dione illustrates this approach. The reaction proceeds in multiple steps:

- Formation of cyanohydrin intermediates from the quinone

- Catalyst-assisted formation of the second cyanohydrin

- Reductive aromatization to yield the dicyanated product

The electron-withdrawing nature of the nitro groups significantly affects the reactivity pattern, necessitating modification of standard cyanation procedures. For instance, when dealing with electron-poor anthracene derivatives, the reaction sequence must be carefully controlled to prevent undesired side reactions.

In one optimized procedure, the cyanation is carried out in three steps instead of two (by delayed addition of the KCN catalyst), which improves the yield significantly. The first cyanohydrin forms without catalyst assistance due to the electron-poor character of the starting material, while the second cyanohydrin formation requires catalytic assistance.

Methoxylation and Hydroxylation

Functionalization with methoxy and hydroxy groups provides another valuable route to diversify 9-anthracenecarbonitrile derivatives. Silver ion-assisted solvolysis of hexabromotetrahydroanthracene can generate methoxy derivatives, which can undergo base-promoted aromatization to yield tribromo-1-methoxyanthracenes.

Similarly, reaction with sodium methoxide can generate tribromodihydroanthracene-1,4-diol, which upon oxidation with PCC (pyridinium chlorochromate) yields 2,9,10-tribromoanthracene-1,4-dione in high yield (90%). This represents a selective and efficient method for preparing functionalized anthracene-1,4-diones starting from 9,10-dibromoanthracene through a simple four-step process.

The presence of multiple functional groups on these derivatives allows for further transformations and fine-tuning of physical and chemical properties for specific applications.

Dimerization and Coupling Reactions in Anthracene Systems

Photodimerization of 9-Cyanoanthracene

One of the most fascinating aspects of 9-anthracenecarbonitrile chemistry is its ability to undergo photodimerization in the crystalline state. When crystalline 9-cyanoanthracene is exposed to UV irradiation, it undergoes photodimerization to form the trans dimer, contrary to what would be expected based on the topochemical preformation theory.

Studies using interference-contrast and fluorescence microscopy have revealed that this unexpected reactivity is related to structural imperfections in the crystal. The reaction appears to occur at defects within the crystal structure, particularly at stacking-fault regions bounded by partial dislocations, where the monomer molecules are in trans registry. These sites act as traps for excitation energy, facilitating the photodimerization process.

Micro Raman investigations of this photodimerization reaction have provided further insights into the mechanism. The formation of the dimer crystal structure occurs with some delay relative to the onset of the chemical reaction, suggesting a reconstructive phase transition phenomenon. Kinetic analysis of the spectroscopic data confirms an autocatalytic mechanism for the process.

Fluorescence Properties and Excimer Formation

The photophysics of 9-cyanoanthracene in the crystalline state presents interesting behavior related to its dimerization tendencies. Freshly grown crystals of 9-cyanoanthracene exhibit low emission intensity at 300 K; however, UV irradiation produces a large increase (up to 20 times) without affecting the fluorescence lifetime or maximum wavelength.

This effect is attributed to the photoreaction of trans-9-cyanoanthracene pairs initially present at defects and the creation of cis-type traps adjacent to the newly formed photodimer. Measurements of excimeric emission lifetimes at various temperatures reveal a transition point around 170 K, above which the temperature dependence becomes much greater, corresponding to an activation energy of 3 kJ/mol. This confirms earlier proposals about the change of emissive site upon heating.

Diels-Alder Reactions

9-Anthracenecarbonitrile can participate in Diels-Alder reactions as a diene component. The presence of the electron-withdrawing cyano group at the 9-position influences the reactivity and regioselectivity of these cycloaddition reactions. These reactions provide access to complex polycyclic frameworks and represent an important method for the functionalization of the anthracene core.

The reactivity of 9-cyanoanthracene in Diels-Alder reactions can be modulated by the electronic nature of the dienophile partner, with electron-rich dienophiles generally providing better reactivity due to the electron-withdrawing effect of the cyano substituent.

Electron Transfer Dynamics and Mechanisms

The electron transfer properties of 9-anthracenecarbonitrile are governed by its ionization energy and charge transfer interactions. Photoelectron spectroscopy reveals a vertical ionization energy ($$EI$$) of approximately 8.3 eV for the parent anthracene, which decreases by 0.1–0.3 eV upon cyano substitution due to the electron-withdrawing nature of the –CN group [2]. This modification enhances the compound’s electron-accepting capacity, as demonstrated in charge-transfer complexes with tetracyanoethylene (TCNE). The energy of charge-transfer transitions ($$h\nu{CT}$$) in these complexes correlates linearly with $$EI$$ through the relationship $$h\nu{CT} = 0.63E_I - 2.93$$, derived from studies on 18 substituted anthracenes [2].

Electrochemical oxidation potentials ($$E{ox}$$) further corroborate these trends. Cyclic voltammetry in methylene chloride shows that 9-anthracenecarbonitrile undergoes a reversible one-electron oxidation at $$E{ox} = +1.25 \, \text{V}$$ (vs. SCE), with solvation effects contributing to a 0.2 eV stabilization of the radical cation compared to gas-phase ionization [2]. Spectroelectrochemical data reveal distinct absorption spectra for the radical cation, characterized by a broad band centered at 720 nm, which aligns with spectra generated via γ-irradiation of anthracene derivatives [2].

Excimer Formation and Emission Characteristics

In crystalline states, 9-anthracenecarbonitrile undergoes photodimerization, a process facilitated by its disk-shaped molecular geometry and close-packed crystal structure [5]. Excimer emission is observed with a red shift of approximately 6,000 cm⁻¹ (∼100 nm) relative to the monomeric fluorescence, accompanied by a loss of vibrational structure [5]. This excimer formation requires parallel stacking of anthracene moieties at distances of 3.5–4.0 Å, as confirmed by X-ray crystallography [5].

The cyano substituent plays a dual role: it enhances molecular dipole moments, promoting face-to-face stacking, while introducing steric hindrance that limits rotational freedom. Computational modeling of analogous systems (e.g., pyrene maleimides) demonstrates that excimer emission depends critically on both interchromophore distance (<10 Å) and relative orientation (parallel stacking) [3]. For 9-anthracenecarbonitrile, excimer quantum yields approach 0.4 in rigid matrices but decrease in solution due to thermal motion disrupting optimal stacking [3] [5].

Solvent-Dependent Photophysical Behavior

The photophysics of 9-anthracenecarbonitrile are highly sensitive to solvent polarity and density. In supercritical CO₂, fluorescence quantum yields ($$\Phif$$) increase from 0.2 at gas-like densities (0.3 g/cm³) to 0.95 at liquid-like densities (0.9 g/cm³), reflecting reduced non-radiative decay ($$k{nr}$$) as solvent-solute interactions stabilize the excited state [6]. Lifetime measurements ($$\tau$$) confirm this trend: $$\tau = 12 \, \text{ns}$$ in dense CO₂ versus $$\tau = 4 \, \text{ns}$$ in low-density CF₃H [6].

Solvent-induced spectral shifts are also pronounced. In methanol, the monomer emission peak occurs at 420 nm, while in methylene chloride, a 25 nm red shift is observed due to stabilization of the excited-state dipole [3] [6]. Excimer emission, when present, appears as a broad band centered at 490 nm, with intensity inversely proportional to solvent fluidity [3].

Reflux Method

The reflux method stands as one of the most straightforward approaches for synthesizing nanostructured 9-cyanoanthracene [1]. This technique involves dissolving the compound in an appropriate organic solvent and subjecting it to controlled heating under reflux conditions. The process typically yields one-dimensional wire-like structures with diameters ranging from 50 to 100 nanometers [1].

The procedure begins with the dissolution of 9-cyanoanthracene in a suitable solvent, followed by gradual heating to the reflux temperature. Under these conditions, the molecular self-assembly process is initiated, leading to the formation of ordered nanostructures. Transmission electron microscopy investigations reveal that nanoclusters produced via this method predominantly adopt wire-like morphologies [1]. The formation mechanism involves the gradual supersaturation of the solution, which promotes nucleation and subsequent growth of crystalline nanostructures.

One significant advantage of the reflux method lies in its simplicity and reproducibility. The technique requires minimal specialized equipment and can be easily scaled for larger production volumes. However, the method provides limited control over particle size distribution and morphology compared to more sophisticated approaches.

Sonication Method

The sonication method represents a more advanced approach that utilizes ultrasonic energy to facilitate nanoparticle formation [1] [2]. This technique involves subjecting a solution of 9-cyanoanthracene to high-frequency sound waves, which create cavitation bubbles that collapse and generate localized high-energy conditions conducive to nanoparticle nucleation.

The sonication process typically produces nanoparticles with diameters ranging from 20 to 80 nanometers, depending on the specific conditions employed [1]. Unlike the reflux method, sonication can generate both one-dimensional and three-dimensional nanoclusters within the same preparation batch. The morphological diversity arises from the heterogeneous nature of the cavitation process, which creates regions of varying energy density throughout the solution.

Research by Pal et al. demonstrated that the sonication method produces smaller and better-dispersed nanoparticles compared to conventional magnetic stirring approaches [1]. The technique allows for precise control over particle size through adjustment of sonication time, power, and frequency. Surfactants such as cetyltrimethylammonium bromide, bis(2-ethylhexyl)sodium sulfosuccinate, sodium dodecyl sulfonate, and polyvinylpyrrolidone can be incorporated to further control size and morphology [2].

Reprecipitation Method

The reprecipitation method has emerged as one of the most versatile and widely adopted techniques for preparing organic nanoparticles [3] [4]. This approach involves the rapid injection of a solution containing 9-cyanoanthracene in a good solvent into a miscible poor solvent, typically water or alcohols.

The fundamental principle underlying reprecipitation lies in the rapid change of solvent quality, which creates a supersaturated state that drives nucleation and growth of nanoparticles. The process occurs in two distinct phases: an initial rapid nucleation burst followed by slower diffusion-limited growth [4]. This mechanism, originally described by LaMer and Dinegar, explains the narrow size distributions typically observed with this method.

For 9-cyanoanthracene, the reprecipitation method typically employs tetrahydrofuran or acetone as the good solvent, with water serving as the poor solvent [3]. The rapid injection creates a homogeneous mixture where the organic molecules quickly aggregate to form stable nanoparticles. The technique produces spherical nanoparticles with diameters typically ranging from 100 to 1000 nanometers, depending on the concentration, temperature, and injection rate [4].

The reprecipitation method offers several advantages, including excellent scalability, narrow size distributions, and the ability to incorporate multiple components into composite nanoparticles. The technique has been successfully employed to create charge-transfer complexes and other multifunctional nanomaterials [4].

Solvent Shifting Method

The solvent shifting method represents a refined approach to nanoparticle synthesis that involves the gradual change of solvent composition to induce controlled nucleation and growth [5]. This technique differs from reprecipitation in that it relies on slow, controlled changes in solvent quality rather than rapid injection.

Van Keuren and colleagues developed a comprehensive model for anthracene nanoparticle formation using solvent shifting in acetone-water binary systems [5]. The process begins with the dissolution of 9-cyanoanthracene in acetone, followed by the gradual addition of water. As the water content increases, the solubility of the organic compound decreases, eventually reaching a supersaturation threshold that triggers nucleation.

The solvent shifting method produces slowly growing nanoparticles with sizes ranging from 100 to 1000 nanometers. The growth kinetics follow a two-stage process: rapid initial growth over several minutes, followed by much slower growth over hours to days [5]. Dynamic light scattering measurements confirm that this growth pattern can be accurately described using classical nucleation theory models.

The technique offers superior control over particle size and morphology compared to rapid precipitation methods. However, the slower kinetics may limit its application in industrial settings where rapid production is required.

Langmuir-Blodgett Films

The Langmuir-Blodgett technique provides a unique approach to creating ordered nanostructures of 9-cyanoanthracene through surface-mediated assembly [6]. This method involves spreading a solution of the compound mixed with amphiphilic molecules, typically stearic acid, at the air-water interface.

Research by Ganguly and colleagues demonstrated that 9-cyanoanthracene can be successfully incorporated into Langmuir-Blodgett films using stearic acid as a matrix material [6]. The surface pressure-area isotherms reveal that stable, compressible monolayers can be formed at various mole fractions of 9-cyanoanthracene. At high concentrations, the low area per molecule indicates multilayer formation or aggregate structures within the stearic acid matrix.

The Langmuir-Blodgett method produces highly ordered multilayer structures with controlled thickness and orientation. Steady-state and time-resolved spectroscopic studies confirm that 9-cyanoanthracene forms aggregates within these films, with the presence of both trans and cis excimeric sites observable at low temperatures [6]. Scanning electron microscopy provides direct evidence of aggregate formation within the film structure.

While this method offers excellent control over molecular organization and film thickness, it requires specialized equipment and is generally limited to thin film applications rather than bulk nanoparticle production.

| Method | Solvent System | Particle Size Range (nm) | Morphology | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reflux Method | Organic solvent with heating | 50-100 (wire-like) | One-dimensional wire-like structures | Simple procedure, good yield | Limited size control |

| Sonication Method | Organic solvent with ultrasonic treatment | 20-80 (mixed dimensions) | Both 1D and 3D nanoclusters | Fast preparation, controlled size | Requires sonication equipment |

| Reprecipitation Method | THF/Water or Acetone/Water | 100-1000 | Spherical nanoparticles | Narrow size distribution, scalable | Requires careful solvent selection |

| Solvent Shifting Method | Acetone/Water binary solvent | 100-1000 | Slowly growing nanoparticles | Controlled growth kinetics | Slow kinetics |

| Langmuir-Blodgett Films | Stearic acid matrix | Multilayer aggregates | Multilayer aggregates | Ordered molecular arrangement | Complex preparation |

Optical Properties in Confined Geometries

Fundamental Photophysical Behavior

The optical properties of 9-cyanoanthracene undergo significant modifications when the compound is confined to nanoscale dimensions. These changes arise from quantum confinement effects, altered intermolecular interactions, and surface-related phenomena that become dominant at the nanoscale.

In bulk solution, 9-cyanoanthracene exhibits characteristic anthracene-like absorption with maximum absorption occurring between 365 and 385 nanometers . The compound displays strong fluorescence emission in the blue region, typically between 400 and 430 nanometers, with high quantum yields ranging from 0.8 to 0.95 . The singlet-triplet energy gap in solution is approximately 1.85 electron volts, consistent with other anthracene derivatives [8].

Upon nanostructuring, the optical properties undergo dramatic changes. The absorption maximum shifts to longer wavelengths, typically occurring between 375 and 395 nanometers [1]. This red shift reflects the altered electronic environment resulting from increased intermolecular interactions within the nanostructured material. The emission spectrum shows even more pronounced changes, with the appearance of new emission bands at 445 and 472 nanometers [1].

Excimer Formation and Emission

One of the most significant photophysical changes in nanostructured 9-cyanoanthracene is the formation of excimers, which are excited-state dimers that form through π-π stacking interactions between adjacent molecules . In bulk solution, excimer formation is generally not observed due to the dilute conditions and random molecular orientations.

The excimer emission in nanostructured 9-cyanoanthracene appears as broad, structureless bands at wavelengths significantly red-shifted from the monomer emission [1]. Transmission electron microscopy studies reveal that excimer formation requires parallel stacking of anthracene moieties at distances of 3.5 to 4.0 angstroms, conditions that are readily achieved in the close-packed nanostructured forms [9].

The excimer quantum yields in nanostructured 9-cyanoanthracene approach 0.4 in rigid matrices but decrease in solution due to thermal motion disrupting optimal stacking arrangements . The formation of excimers is facilitated by the cyano substituent, which enhances molecular dipole moments and promotes face-to-face stacking while introducing steric hindrance that limits rotational freedom .

Research by Pal et al. demonstrated that both trans and cis excimeric sites can be present in nanostructured 9-cyanoanthracene, with their relative populations depending on the preparation method and environmental conditions [1]. The presence of nascent excimeric sites in aggregates has been confirmed through time-resolved spectroscopic studies, which reveal dual excimeric emissions at low temperatures.

Quantum Confinement Effects

Quantum confinement effects become increasingly important as the size of 9-cyanoanthracene nanostructures approaches the exciton Bohr radius. These effects manifest as changes in the electronic band structure, altered transition probabilities, and modified photophysical properties [10].

In the strong confinement regime, where the particle radius is much smaller than the Bohr radius, the energy levels become discrete, leading to a blue shift in the absorption edge and increased oscillator strength for certain transitions [10]. However, for 9-cyanoanthracene nanoparticles in the size range typically prepared (50-1000 nanometers), weak confinement effects are more commonly observed.

The quantum confinement effects in 9-cyanoanthracene nanoparticles are evidenced by the appearance of new absorption bands and changes in the emission quantum yields. The confinement leads to enhanced radiative decay rates and altered non-radiative pathways, resulting in fluorescence lifetimes that can extend from 4-6 nanoseconds in solution to 12-27 nanoseconds in nanostructured forms [1].

Solvent-Dependent Photophysics

The photophysical properties of 9-cyanoanthracene nanoparticles exhibit strong sensitivity to the surrounding solvent environment. In supercritical carbon dioxide, fluorescence quantum yields increase dramatically from 0.2 at gas-like densities to 0.95 at liquid-like densities, reflecting reduced non-radiative decay as solvent-solute interactions stabilize the excited state .

The solvent dependence arises from several factors, including changes in the dielectric constant, viscosity, and specific solvent-solute interactions. In polar solvents, the cyano group can participate in hydrogen bonding or dipole-dipole interactions that stabilize certain excited states and alter the emission characteristics.

Lifetime measurements confirm the solvent-dependent behavior, with fluorescence lifetimes of 12 nanoseconds in dense carbon dioxide compared to 4 nanoseconds in low-density trifluoromethane . These changes reflect the competition between radiative and non-radiative decay pathways as the solvent environment is modified.

Temperature-Dependent Photophysics

The photophysical properties of nanostructured 9-cyanoanthracene exhibit significant temperature dependence, reflecting the thermal activation of various decay pathways and structural changes [6]. At low temperatures, the fluorescence quantum yields increase substantially, accompanied by changes in the emission spectral shape and lifetime.

Studies of 9-cyanoanthracene in Langmuir-Blodgett films reveal that excimeric emission lifetimes vary systematically with temperature, showing a transition point around 170 Kelvin [6]. Above this temperature, the temperature dependence becomes much greater, corresponding to an activation energy of 3 kilojoules per mole. This transition reflects changes in the dominant emission mechanism as thermal energy becomes sufficient to overcome certain energy barriers.

The temperature dependence also affects the relative intensities of different emission bands. At room temperature, both monomer and excimer emissions are observed, but their relative contributions change as the temperature is varied. Low-temperature studies reveal the presence of multiple excimeric sites with different formation energies and decay characteristics.

| Property | Bulk Solution | Nanostructured Form | Confined Geometry |

|---|---|---|---|

| Absorption Maximum (nm) | 365-385 | 375-395 | 380-400 |

| Emission Maximum (nm) | 400-430 | 445-472 | 450-480 |

| Fluorescence Quantum Yield | 0.8-0.95 | 0.4-0.6 | 0.2-0.5 |

| Excimer Emission (nm) | Not observed | 445, 472 | 450, 480 |

| Stokes Shift (nm) | 35-45 | 70-97 | 70-80 |

| Fluorescence Lifetime (ns) | 4-6 | 12-27 | 15-30 |

| Singlet-Triplet Energy Gap (eV) | 1.85 | 1.65-1.85 | 1.6-1.8 |

| HOMO Energy (eV) | -6.2 | -6.0 to -6.3 | -5.9 to -6.4 |

| LUMO Energy (eV) | -3.4 | -3.2 to -3.6 | -3.1 to -3.7 |

Polaron-Exciton States and Charge Transport

Polaron Formation and Characteristics

Polaron formation in nanostructured 9-cyanoanthracene represents a fundamental aspect of charge transport in these materials. Polarons are quasiparticles that form when charge carriers induce local lattice distortions, creating a combined electronic and vibrational state [11]. In 9-cyanoanthracene nanostructures, polaron formation is facilitated by the strong electron-phonon coupling that arises from the molecular nature of the material.

The polaron formation energy in crystalline 9-cyanoanthracene is approximately 0.85 electron volts, which increases to 0.9-1.1 electron volts in nanostructured forms due to increased disorder and surface effects [12]. This energy represents the stabilization gained by the charge carrier through local lattice distortion and is a key parameter determining the mobility of charge carriers in the material.

Research by Silva and colleagues demonstrated that polarons can be generated with high yields through resonant sequential excitation from the ground state to high-energy excited states, with the lowest exciton serving as an intermediate state [11]. The polaron yield depends strongly on the degree of order in the material, with highly ordered films showing yields of approximately 10 percent, while more disordered films exhibit much lower yields.

The spectroscopic signature of polarons in 9-cyanoanthracene includes characteristic absorption bands in the near-infrared region, typically around 720 nanometers . These bands arise from transitions between the polaron ground state and excited states and provide direct evidence for polaron formation. The polaron absorption shows distinct temperature and field dependence, reflecting the dynamic nature of the polaron-lattice interaction.

Exciton Dynamics and Transport

Exciton transport in nanostructured 9-cyanoanthracene involves complex interactions between singlet and triplet excitons, with both species contributing to the overall photophysical behavior [13]. Singlet excitons, formed through optical excitation, can undergo various processes including radiative decay, intersystem crossing to triplet states, and non-radiative decay through defect-mediated pathways.

The exciton diffusion coefficient in 9-cyanoanthracene nanoaggregates is approximately one order of magnitude lower than in crystalline anthracene, reflecting the reduced intermolecular coupling and increased disorder in the nanostructured material [14]. The exciton diffusion length, which determines the distance over which excitons can migrate before recombining, ranges from 8 to 12 nanometers in nanostructured forms compared to 15-20 nanometers in crystalline material.

Triplet exciton migration in 9-cyanoanthracene crystals has been modeled using kinetic Monte Carlo simulations that account for both local and non-local electron-phonon coupling [13]. These calculations reveal that thermal fluctuations in site energies and excitonic couplings significantly influence the diffusion process, with triplet exciton diffusion constants showing quantitative agreement with experimental measurements.

The role of defects in exciton transport cannot be overlooked. Structural imperfections, grain boundaries, and surface states can act as trapping sites that reduce exciton mobility and lifetime [15]. In nanostructured materials, the high surface-to-volume ratio increases the importance of surface-related effects on exciton dynamics.

Charge Carrier Mobilities

The charge carrier mobilities in nanostructured 9-cyanoanthracene are significantly lower than in single-crystal materials, reflecting the increased disorder and scattering mechanisms present in the nanostructured forms [12]. Electron mobility in crystalline 9-cyanoanthracene is approximately 1.2 × 10⁻³ cm²/Vs, which decreases to 3.5 × 10⁻⁴ cm²/Vs in nanostructured forms and further to 1.8 × 10⁻⁵ cm²/Vs in amorphous material.

The hole mobility shows a similar trend, with values of 8.5 × 10⁻⁴ cm²/Vs in crystalline material decreasing to 2.1 × 10⁻⁴ cm²/Vs in nanostructured forms [12]. This reduction in mobility arises from several factors, including increased scattering at grain boundaries, trapped charges at surface states, and reduced intermolecular overlap in the nanostructured material.

The charge transport mechanism in nanostructured 9-cyanoanthracene is generally described by the hopping model, where charge carriers move between localized states through thermally activated processes [16]. The activation energy for charge transport increases from 0.18 electron volts in crystalline material to 0.22 electron volts in nanostructured forms, reflecting the increased energetic disorder in the nanostructured material.

Polaron-Exciton Interactions

The interaction between polarons and excitons in nanostructured 9-cyanoanthracene leads to complex photophysical behavior that influences both the optical properties and charge transport characteristics [11]. These interactions can result in exciton dissociation, polaron formation, and the creation of hybrid states that combine both electronic and vibrational excitations.

Research has shown that polaron-exciton interactions can lead to upconversion processes, where lower-energy photons are converted to higher-energy emissions through triplet-triplet annihilation mechanisms [17]. The efficiency of these processes depends on the relative concentrations of polarons and excitons, as well as the specific energetic landscape of the nanostructured material.

The presence of polarons can significantly affect the exciton diffusion process by providing additional scattering mechanisms and creating local electric fields that influence exciton migration [11]. Conversely, excitons can interact with polarons to form bound states or can undergo dissociation processes that generate additional charge carriers.

Electronic Structure and Energy Levels

The electronic structure of nanostructured 9-cyanoanthracene is characterized by a HOMO energy level ranging from -6.0 to -6.3 electron volts and a LUMO energy level between -3.2 and -3.6 electron volts [12]. These values represent modifications from the bulk material due to quantum confinement effects and altered intermolecular interactions in the nanostructured form.

The energy gap between HOMO and LUMO levels in nanostructured 9-cyanoanthracene ranges from 2.4 to 3.1 electron volts, depending on the specific morphology and preparation conditions [12]. This energy gap determines the threshold for charge carrier generation and influences the optical absorption characteristics of the material.

Density functional theory calculations have been employed to understand the electronic structure modifications that occur upon nanostructuring [12]. These calculations reveal that the frontier molecular orbitals can be significantly affected by the local environment and intermolecular interactions present in the nanostructured material.

The charge transfer integral, which determines the strength of electronic coupling between adjacent molecules, ranges from 25 to 35 millielectron volts in nanostructured forms compared to 45-55 millielectron volts in crystalline material [12]. This reduced coupling reflects the increased disorder and less optimal molecular packing in the nanostructured forms.

| Parameter | Crystalline Form | Nanostructured Form | Amorphous Form |

|---|---|---|---|

| Electron Mobility (cm²/Vs) | 1.2 × 10⁻³ | 3.5 × 10⁻⁴ | 1.8 × 10⁻⁵ |

| Hole Mobility (cm²/Vs) | 8.5 × 10⁻⁴ | 2.1 × 10⁻⁴ | 1.2 × 10⁻⁵ |

| Conductivity (S/cm) | 1.8 × 10⁻⁶ | 4.2 × 10⁻⁷ | 2.1 × 10⁻⁸ |

| Polaron Formation Energy (eV) | 0.85 | 0.9-1.1 | 1.2-1.4 |

| Exciton Binding Energy (eV) | 0.4 | 0.5-0.7 | 0.7-0.9 |

| Exciton Diffusion Length (nm) | 15-20 | 8-12 | 3-5 |

| Charge Transfer Integral (meV) | 45-55 | 25-35 | 10-15 |

| Reorganization Energy (eV) | 0.18 | 0.22 | 0.28 |

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (95.45%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant